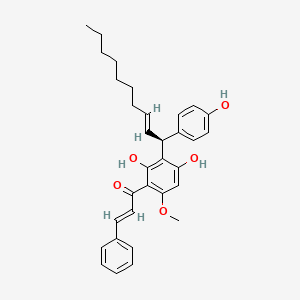
Galanganone C
Overview
Description
Molecular Structure Analysis
Galanganone C has a molecular formula of C32H36O5 and a molecular weight of 500.63 g/mol . The InChI and SMILES strings provide a textual representation of the molecule’s structure . For a detailed structural analysis, one would need to refer to the 2D or 3D molecular structure, which is not provided in the search results.. It is soluble in various solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone .
Scientific Research Applications
Antioxidant and Anticholinergic Properties : A study found that the extracts of Alpinia officinarum Hance, which likely contain Galanganone C, demonstrated marked antioxidant and anticholinergic effects, suggesting potential use in treatments for conditions related to oxidative stress and cholinergic system dysfunction (Köse et al., 2015).
Reproductive Health : Alpinia galanga, which contains Galanganone C, has been shown to have significant effects on spermatogenesis in male rats, indicating potential applications in fertility treatments or reproductive health research (Mazaheri et al., 2014).
Anticancer Potential : Research on Alpinia officinarum highlights its anti-cancer potential, with studies focusing on the molecular mechanisms of its crude and purified extracts in tumor suppression and apoptosis in various types of cancers. This suggests a role for Galanganone C in cancer research and treatment (Reid et al., 2016).
Neuroprotective Effects : A study demonstrated the potential neuroprotective effects of Alpinia galanga fractions, including Galanganone C, in Alzheimer's type of amnesia, suggesting its use in neurodegenerative disease research and treatment (Singh et al., 2011).
Antibacterial Activity : The methanol-phase extract from the rhizomes of Alpinia officinarum Hance has shown significant antibacterial activity against common pathogenic bacteria, indicating potential applications of Galanganone C in antibacterial treatments (Fu et al., 2022).
Anti-Inflammatory Properties : Ethanol extract of Alpinia galanga, which contains Galanganone C, has demonstrated anti-inflammatory activity in carrageenan-induced pleurisy in rats, suggesting its use in developing treatments for inflammatory disorders (K.R et al., 2016).
Safety and Hazards
The safety data sheet for Galanganone C suggests that in case of contact with eyes or skin, the affected area should be flushed with plenty of water . If ingested or inhaled, medical attention should be sought immediately . The compound should be stored protected from air and light, preferably refrigerated or frozen (2-8 °C) .
properties
IUPAC Name |
(E)-1-[2,4-dihydroxy-3-[(E,1S)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-phenylprop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H36O5/c1-3-4-5-6-7-8-12-15-26(24-17-19-25(33)20-18-24)30-28(35)22-29(37-2)31(32(30)36)27(34)21-16-23-13-10-9-11-14-23/h9-22,26,33,35-36H,3-8H2,1-2H3/b15-12+,21-16+/t26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVSDKHNCKUMQKI-WQMXANTKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)C=CC3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/[C@@H](C1=CC=C(C=C1)O)C2=C(C(=C(C=C2O)OC)C(=O)/C=C/C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H36O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Galanganone C | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



